3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride
Description
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with an aminopiperidinyl group, a dimethylpropanol backbone, and two hydrochloride counterions. Its molecular formula is C₁₁H₂₅Cl₂N₂O, with a molecular weight of 294.24 g/mol (calculated from the formula).
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2,8-13)7-12-5-3-9(11)4-6-12;;/h9,13H,3-8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXNPUVKEGHQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminopiperidine with 2,2-dimethylpropanal under acidic conditions. The reaction typically involves the use of a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the amine-alcohol linkage.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of specialized reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride is widely used in scientific research due to its potential applications in chemistry, biology, medicine, and industry. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-aminopiperidine derivatives, which are widely utilized as building blocks in drug discovery. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: The hydroxyl group in the target compound enhances hydrophilicity compared to the ketone in 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, which may reduce blood-brain barrier permeability . Acetamide derivatives (e.g., 2-(4-Aminopiperidin-1-yl)acetamide dihydrochloride) exhibit improved binding to enzyme active sites due to hydrogen-bonding capabilities . Ester analogs (e.g., methyl ester dihydrochloride) are often used as prodrugs to enhance oral bioavailability .
The target compound’s 4-aminopiperidine moiety is a common feature in dopamine receptor ligands, implying CNS activity .
Synthesis and Stability: Synthesis of the target compound likely follows methods analogous to those in Example 407 of EP 4 374 877 A2, involving coupling reactions with dimethylpropanol derivatives . Dihydrochloride salts generally improve solubility and crystallinity, as seen in related compounds like Netarsudil dihydrochloride (CAS 1253952-02-1) .
Research Findings and Data Gaps
- Toxicity: Limited toxicological data exist for the target compound, though safety protocols for handling dihydrochloride salts (e.g., skin/eye protection) are emphasized in Safety Data Sheets (SDS) of analogs .
- Efficacy: No direct in vivo studies are cited in the evidence. However, structurally similar compounds (e.g., 3-(3-fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride) demonstrate potent inhibitory activity in neuronal pathways, suggesting a research direction .
Biological Activity
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride is a synthetic organic compound classified as a piperidine derivative. Its unique molecular structure and properties render it significant in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol dihydrochloride, with a molecular formula of C10H22N2O·2Cl. It has a molecular weight of approximately 241.26 g/mol. The structural features include a piperidine ring and an alcohol functional group, which are critical for its biological interactions.
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride interacts with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes.
- Ion Channels : The compound may modulate ion channel activity, influencing cellular excitability and neurotransmission.
- Enzymatic Pathways : It can act as an enzyme modulator, potentially enhancing or inhibiting specific biochemical reactions.
The compound's ability to affect these targets suggests potential therapeutic applications in treating conditions such as neurological disorders and metabolic diseases.
Therapeutic Applications
Research indicates that compounds similar to 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol have shown promise in various therapeutic areas:
- Neurological Disorders : The modulation of neurotransmitter systems can lead to potential treatments for diseases like Alzheimer's and Parkinson's.
- Metabolic Disorders : Its role as an enzyme modulator may provide therapeutic avenues for conditions such as Gaucher disease through the facilitation of glucocerebrosidase translocation to lysosomes .
Study 1: Gaucher Disease Treatment
A study published in PubMed highlighted the discovery of small molecules that facilitate the translocation of glucocerebrosidase without inhibiting its activity. This approach is critical for developing effective therapies for Gaucher disease, suggesting that compounds like 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol could be explored further .
Study 2: GSK-3β Inhibition
Research on related piperidine derivatives demonstrated their potential as inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), a target in various pathologies including cancer and diabetes. The structural similarities suggest that 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol may exhibit similar inhibitory effects .
Comparative Analysis
The following table summarizes the biological activity and therapeutic potential of 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol compared to similar compounds:
| Compound Name | Target Action | Therapeutic Use |
|---|---|---|
| 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol; dihydrochloride | GPCRs, Ion Channels | Neurological Disorders |
| 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride | Enzyme Modulation | Metabolic Disorders |
| 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride | GSK-3β Inhibition | Cancer Therapy |
Q & A
Q. Basic
NMR Spectroscopy : - and -NMR are essential for confirming the piperidine ring substitution pattern and verifying the absence of unreacted intermediates. For example, the 4-aminopiperidinyl group shows distinct proton resonances in the δ 2.5–3.5 ppm range .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and rules out impurities.
X-ray Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) resolves absolute configuration and hydrogen bonding in the dihydrochloride salt .
How can reaction yield during dihydrochloride salt formation be optimized?
Q. Advanced
- Solvent Choice : Polar aprotic solvents (e.g., ethanol or methanol) enhance solubility of the free base and facilitate HCl gas diffusion during salt formation.
- Stoichiometry : Use 2.0–2.2 equivalents of HCl to ensure complete protonation of both amine groups. Excess HCl can be removed via vacuum drying .
- Temperature Control : Maintain 0–5°C during HCl addition to prevent exothermic decomposition. Post-reaction, gradual warming to room temperature improves crystallization .
How should discrepancies in NMR data (e.g., unexpected peaks) be resolved?
Q. Advanced
- Diastereomer Analysis : If stereoisomers are suspected, use chiral HPLC or -NMR (if fluorine-containing impurities exist) to separate enantiomers .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, particularly for the piperidine ring and dimethylpropanol chain .
- Computational Modeling : Density Functional Theory (DFT) calculations predict -NMR shifts for proposed structures, aiding in peak assignment .
What strategies mitigate decomposition during storage?
Q. Advanced
- Environmental Control : Store at –20°C under nitrogen or argon to prevent oxidation. Desiccants (e.g., silica gel) minimize hygroscopic degradation .
- Light Sensitivity : Use amber vials to block UV/visible light, which can cleave the aminopiperidine moiety .
- Stability Monitoring : Periodic HPLC analysis tracks degradation products (e.g., free amine or oxidized derivatives) .
What safety protocols are essential for handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
- Spill Management : Neutralize acid residues with sodium bicarbonate before disposal. Contaminated solvents require incineration as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
